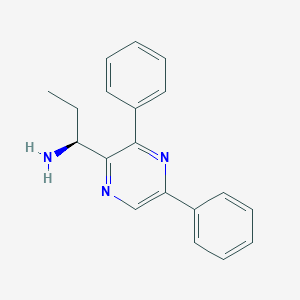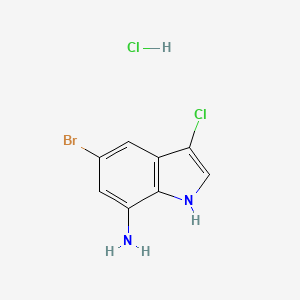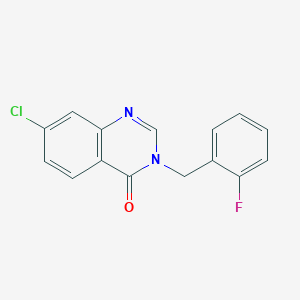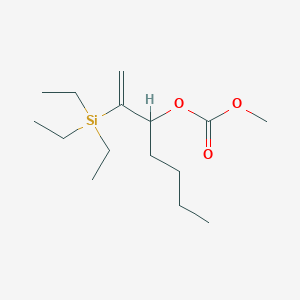
Methyl 2-(triethylsilyl)hept-1-en-3-yl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(triethylsilyl)hept-1-en-3-yl carbonate: is an organic compound with the molecular formula C15H30O3Si. It is a derivative of heptene, featuring a triethylsilyl group and a carbonate ester. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(triethylsilyl)hept-1-en-3-yl carbonate typically involves the reaction of hept-1-en-3-ol with triethylsilyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with methyl chloroformate to form the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 2-(triethylsilyl)hept-1-en-3-yl carbonate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carbonyl compounds.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonate group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 2-(triethylsilyl)hept-1-en-3-yl carbonate is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of triethylsilyl groups on biological molecules. It can also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to undergo various chemical reactions makes it a versatile intermediate in drug synthesis.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial processes.
Mecanismo De Acción
The mechanism of action of Methyl 2-(triethylsilyl)hept-1-en-3-yl carbonate involves its ability to undergo various chemical reactions. The triethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. The carbonate group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
Methyl 2-(trimethylsilyl)hept-1-en-3-yl carbonate: Similar structure but with a trimethylsilyl group instead of a triethylsilyl group.
Ethyl 2-(triethylsilyl)hept-1-en-3-yl carbonate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 2-(triethylsilyl)hex-1-en-3-yl carbonate: Similar structure but with a hexene backbone instead of a heptene backbone.
Uniqueness: Methyl 2-(triethylsilyl)hept-1-en-3-yl carbonate is unique due to the presence of the triethylsilyl group, which provides steric hindrance and stability. This makes it a valuable compound in synthetic chemistry, where the triethylsilyl group can be used to protect sensitive functional groups during complex synthetic sequences.
Propiedades
Número CAS |
138404-14-5 |
|---|---|
Fórmula molecular |
C15H30O3Si |
Peso molecular |
286.48 g/mol |
Nombre IUPAC |
methyl 2-triethylsilylhept-1-en-3-yl carbonate |
InChI |
InChI=1S/C15H30O3Si/c1-7-11-12-14(18-15(16)17-6)13(5)19(8-2,9-3)10-4/h14H,5,7-12H2,1-4,6H3 |
Clave InChI |
DIZCBVYUKCUAJM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(=C)[Si](CC)(CC)CC)OC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






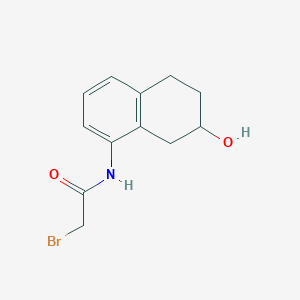

![[2-(5-Chloropyridin-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11840509.png)
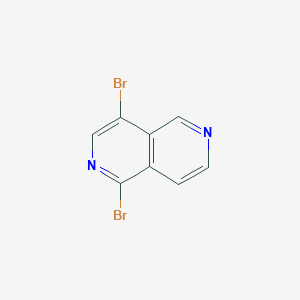
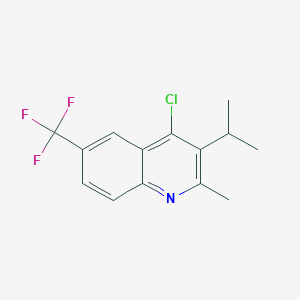
![9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one](/img/structure/B11840549.png)

